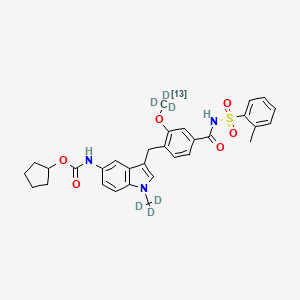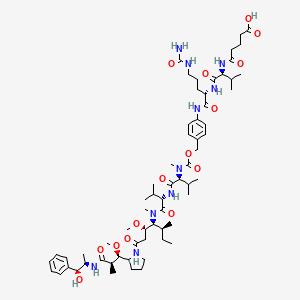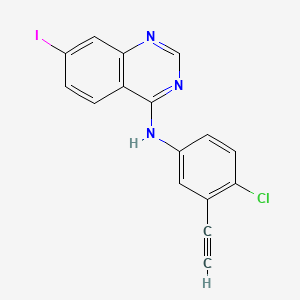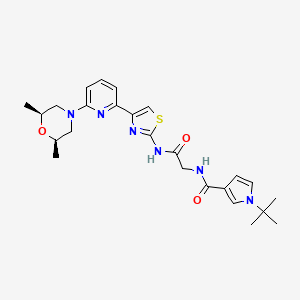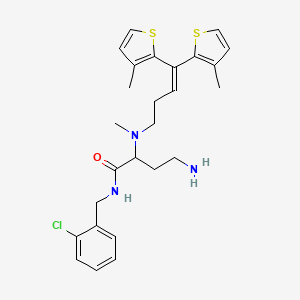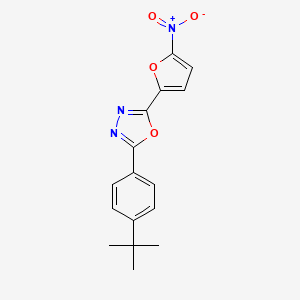
Antitubercular agent-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitubercular agent-11 is a compound used in the treatment of tuberculosis, a contagious disease caused by the bacterium Mycobacterium tuberculosis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-11 involves multiple steps, including the formation of key intermediates through various organic reactions. Common synthetic routes include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This often requires the use of specialized equipment and reactors to maintain the necessary reaction conditions. The process also includes purification steps to remove any impurities and ensure the final product meets the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions: Antitubercular agent-11 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its antitubercular activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced antitubercular activity. These derivatives are often tested for their efficacy against Mycobacterium tuberculosis to identify the most potent compounds .
Applications De Recherche Scientifique
Antitubercular agent-11 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and reactivity of antitubercular agents. In biology, it is used to study the mechanisms of action of antitubercular drugs and their effects on Mycobacterium tuberculosis. In medicine, this compound is used in the development of new treatments for tuberculosis, particularly for drug-resistant strains. In industry, it is used in the production of antitubercular drugs and related compounds .
Mécanisme D'action
Antitubercular agent-11 works by inhibiting the growth of Mycobacterium tuberculosis. It acts by reversibly inhibiting DNA-dependent RNA polymerase, which further inhibits bacterial protein synthesis and transcription . This inhibition prevents the bacteria from replicating and spreading, ultimately leading to their death. The compound also targets the synthesis of mycolic acids in the bacterial cell wall, which are essential for the bacteria’s survival .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to antitubercular agent-11 include isoniazid, rifampicin, pyrazinamide, and ethambutol. These compounds are also used in the treatment of tuberculosis and have similar mechanisms of action .
Uniqueness: What sets this compound apart from other similar compounds is its unique structure and enhanced efficacy against drug-resistant strains of Mycobacterium tuberculosis. This makes it a valuable addition to the arsenal of antitubercular drugs, particularly in the fight against multidrug-resistant tuberculosis .
Propriétés
Formule moléculaire |
C16H15N3O4 |
|---|---|
Poids moléculaire |
313.31 g/mol |
Nom IUPAC |
2-(4-tert-butylphenyl)-5-(5-nitrofuran-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H15N3O4/c1-16(2,3)11-6-4-10(5-7-11)14-17-18-15(23-14)12-8-9-13(22-12)19(20)21/h4-9H,1-3H3 |
Clé InChI |
FMFHWUVCEUBEHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(O3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


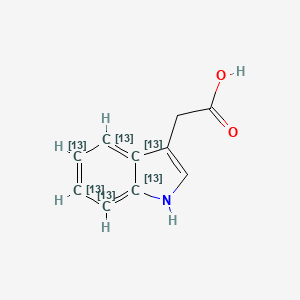
![2-(cyclopentylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12401784.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12401786.png)




![(4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12401813.png)
